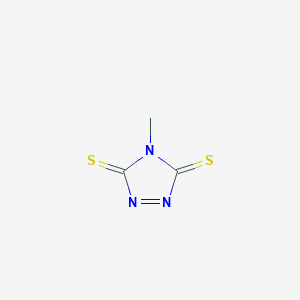
(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium is a complex organic compound with a unique structure that includes a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium typically involves the reaction of N,N-dimethylurea with cyanoacetic acid in the presence of nitric acid under alkaline conditions. The intermediate formed undergoes reduction with formic acid and cyclization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines.
Scientific Research Applications
(5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinolate
- 5-Diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane
- 5-[5-R-furfurylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones
Uniqueness
What sets (5-Formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium apart from similar compounds is its specific diazinane ring structure and the presence of both formyl and imino groups
Properties
Molecular Formula |
C7H9N4O3+ |
|---|---|
Molecular Weight |
197.17 g/mol |
IUPAC Name |
(5-formylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene)azanium |
InChI |
InChI=1S/C7H8N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3,8H,1-2H3/p+1 |
InChI Key |
DTMRNAZFVSNEJT-UHFFFAOYSA-O |
Canonical SMILES |
CN1C(=[NH2+])C(=NC=O)C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester](/img/structure/B12360609.png)
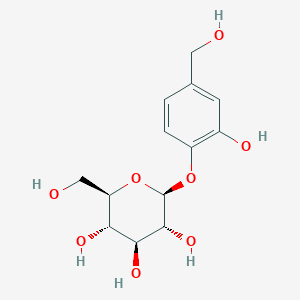
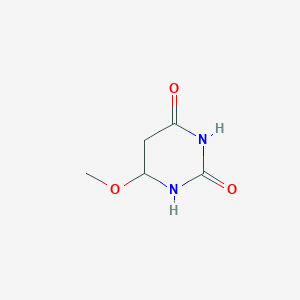
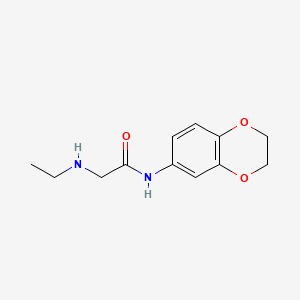
![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]acetamide](/img/structure/B12360623.png)
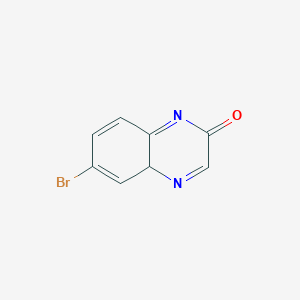
![2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]pyridin-3-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B12360635.png)

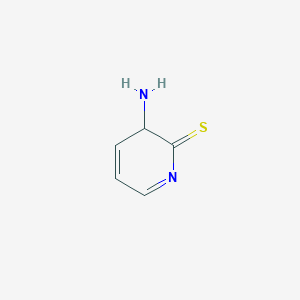
![2-[2-ethoxy-5-(2,2,3,3-tetradeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12360651.png)
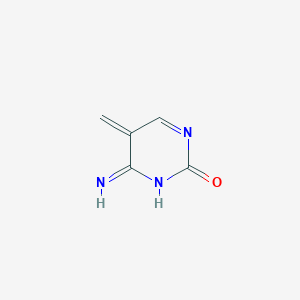
![4-[5-(3-Chloroanilino)pyridin-3-yl]-2-hydroxybenzoic acid](/img/structure/B12360665.png)
